molecular formula C24H22N4O3 B14097707 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14097707
M. Wt: 414.5 g/mol
InChI Key: PMONEZGROVISIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The benzoylated pyrrole is reacted with piperidine under reflux conditions to form the piperidinyl derivative.

    Quinazoline Ring Formation: The final step involves the cyclization of the piperidinyl derivative with anthranilic acid under acidic conditions to form the quinazoline-2,4(1H,3H)-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazoline ring, converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Industry: It is explored as a lead compound for the development of new therapeutic agents.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves the inhibition of specific enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects. The molecular targets include kinases and other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)benzoyl derivatives: These compounds share the pyrrole and benzoyl moieties but differ in the rest of the structure.

    Piperidinylquinazoline derivatives: These compounds share the piperidinyl and quinazoline moieties but differ in the substituents on the rings.

Uniqueness

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H22N4O3/c29-22(17-7-9-18(10-8-17)26-13-3-4-14-26)27-15-11-19(12-16-27)28-23(30)20-5-1-2-6-21(20)25-24(28)31/h1-10,13-14,19H,11-12,15-16H2,(H,25,31)

InChI Key

PMONEZGROVISIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)N5C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.